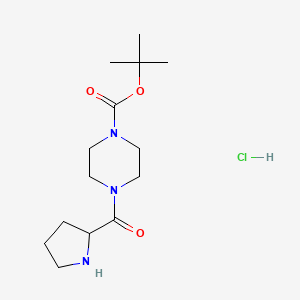

tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate hydrochloride

Description

Chemical Structure and Properties

The compound tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate hydrochloride (CAS: 1429171-78-7) consists of a piperazine core functionalized with a pyrrolidine-2-carbonyl moiety and a tert-butyl carbamate protecting group, with a hydrochloride counterion enhancing solubility. Its molecular formula is C₁₄H₂₅ClN₃O₃, and it has a molecular weight of 257.72 g/mol (hydrochloride form) .

This compound is commercially available from multiple global suppliers (e.g., AnHui HaiKang Pharmaceutical, BDR Pharmaceuticals), indicating its utility as a pharmaceutical intermediate in drug discovery .

Properties

IUPAC Name |

tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O3.ClH/c1-14(2,3)20-13(19)17-9-7-16(8-10-17)12(18)11-5-4-6-15-11;/h11,15H,4-10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADUPINSEWDZSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.

Attachment of the Tert-butyl Group: The tert-butyl group is attached using tert-butyl chloroformate in the presence of a base such as triethylamine.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with controlled temperature and pressure conditions.

Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine or pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Functional Group Variations and Molecular Weight

The table below highlights key structural and functional differences between the target compound and similar tert-butyl piperazine derivatives:

Key Observations:

- Stability: The target compound’s amide bond (pyrrolidine-2-carbonyl) likely confers greater hydrolytic stability compared to the oxazolidinone ester in Compound 1a, which degrades in acidic conditions .

- Functional Groups: The pyrrolidine carbonyl group may act as a hydrogen bond donor/acceptor, contrasting with the electron-withdrawing trifluoromethylsulfonyl group or the aromatic pyridyl-oxadiazole system .

Biological Activity

Tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate hydrochloride is a synthetic organic compound belonging to the piperazine derivatives class. Its unique structural properties have led to significant interest in its biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO·HCl

- Molecular Weight : 283.37 g/mol

- CAS Number : 2173637-52-8

The compound features a tert-butyl group, a pyrrolidine ring, and a piperazine ring, which contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways and cellular functions.

- Receptor Binding : It has been shown to bind to specific receptors, modulating their activity and influencing signaling pathways.

Biological Activities

Research has identified several key areas where this compound exhibits biological activity:

Antiviral Activity

Studies have indicated that this compound may possess antiviral properties. For instance, it has been evaluated against various viral strains, showing potential efficacy in inhibiting viral replication.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated cytotoxic activity against several cancer cell lines, including:

The structure-activity relationship (SAR) studies suggest that modifications to the piperazine or pyrrolidine rings may enhance its anticancer potency.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. It was found to exhibit anticonvulsant properties in animal models, suggesting a role in managing neurological disorders.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antiviral Study : A study demonstrated that this compound effectively inhibited the replication of a specific strain of influenza virus in vitro, suggesting its potential as a therapeutic agent against viral infections.

- Cytotoxicity Assay : In a comparative study against standard anticancer drugs like doxorubicin, this compound exhibited comparable cytotoxicity against various cancer cell lines, indicating its promise as an anticancer agent.

- Neuroprotection : In an experimental model of epilepsy, administration of the compound resulted in reduced seizure frequency and severity, supporting its potential use in treating seizure disorders.

Research Findings

Recent research emphasizes the need for further exploration into the pharmacological applications of this compound. Key findings include:

- Synergistic Effects : When combined with other therapeutic agents, this compound may enhance overall efficacy against specific diseases.

- Toxicity Profile : Preliminary toxicity assessments indicate that it has a favorable safety profile at therapeutic doses, although comprehensive toxicological studies are necessary.

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR identify characteristic peaks, such as the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and piperazine/pyrrolidine protons (δ 2.5–4.0 ppm) .

- IR spectroscopy : Carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amine/amide bands confirm functional groups .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .

How can researchers resolve contradictions in crystallographic or spectroscopic data during structural elucidation?

Q. Advanced

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles, especially for chiral centers .

- Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values to validate stereochemistry .

- Multi-nuclear NMR : ¹⁵N or ²H labeling clarifies dynamic effects in piperazine/pyrrolidine rings .

What in vitro assays are commonly used to evaluate the biological activity of this compound and its derivatives?

Q. Basic

- Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or proteases using fluorescence/colorimetric readouts .

- Cellular uptake studies : Radiolabeled or fluorescently tagged derivatives assess membrane permeability .

- MIC assays : Test antimicrobial activity against resistant bacterial strains (e.g., K. pneumoniae) .

How can structural modifications enhance the compound’s bioactivity while minimizing off-target effects?

Q. Advanced

- Substituent engineering : Introduce electron-withdrawing groups (e.g., Cl, F) to the pyrrolidine or piperazine rings to modulate binding affinity .

- Prodrug strategies : Protect labile groups (e.g., tert-butyl esters) for improved pharmacokinetics .

- Molecular docking : Screen derivatives against target protein structures (e.g., dopamine D2 receptors) to prioritize synthetic efforts .

How should researchers address discrepancies in reaction yields or purity across synthetic batches?

Q. Advanced

- Design of Experiments (DoE) : Statistically analyze variables (e.g., temperature, solvent ratio) to identify critical parameters .

- HPLC-MS tracking : Detect low-abundance byproducts (e.g., de-esterified intermediates) that TLC might miss .

- Scale-down models : Replicate industrial conditions (e.g., continuous flow) in lab settings to troubleshoot scalability issues .

What computational tools are recommended for predicting the compound’s reactivity and stability under varying conditions?

Q. Advanced

- Reactivity prediction : Use software like Gaussian or ORCA to model reaction pathways (e.g., nucleophilic acyl substitution) .

- Degradation studies : Molecular dynamics simulations assess hydrolysis rates of the tert-butyl ester in acidic/alkaline environments .

- pKₐ estimation : Tools like MarvinSuite predict protonation states of piperazine nitrogens, guiding solubility optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.